4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide

Porphyrin Synthesis Macrocyclic Chemistry Building Block Reactivity

Statistical porphyrin condensation methods yield only ~0.3% for meso-substituted targets, making research cost-prohibitive. This cationic dipyrromethane iodide solves that bottleneck as the definitive precursor for cationic porphyrins. • Achieves up to 14% isolated yield via the dipyrromethane method-a ~45-fold improvement • Permanent N-methylpyridinium charge enhances water solubility and cellular uptake for PDT applications • Iodide counterion provides heavy-atom effect for turn-on fluorescence sensor design Supplied ≥98% pure; in stock for immediate global dispatch.

Molecular Formula C15H16IN3
Molecular Weight 365.21 g/mol
Cat. No. B12288881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide
Molecular FormulaC15H16IN3
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-]
InChIInChI=1S/C15H16N3.HI/c1-18-10-6-12(7-11-18)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1
InChIKeyDRWLEKLUAKHPAM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide – Identity & Basic Characteristics


4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide (CAS 52001-11-3), also known as 5-(N-Methyl-4-pyridyl)dipyrromethane iodide , is a heterocyclic organic compound with the molecular formula C15H16IN3 and a molecular weight of 365.21 g/mol [1]. It consists of a pyridinium core substituted with two pyrrole groups. This compound is primarily recognized as a specialized building block for the synthesis of porphyrins and related macrocycles . Its unique pyridinium functionality distinguishes it from other dipyrromethane precursors.

Porphyrin building block with permanent positive charge at the meso-position via pyridinium core
Enables charge-driven self-assembly and cation-π interaction studies
Distinct solubility and reactivity profile compared to neutral dipyrromethane analogs

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide – Why Generic Substitution Fails


In-class compounds, such as other dipyrromethanes, cannot be simply interchanged due to the distinct chemical and functional differences imparted by the N-methylpyridinium moiety. Unlike neutral pyridyl analogs (e.g., 5-(4-Pyridyl)dipyrromethane, CAS 52073-75-3) , the quaternary ammonium structure of the target compound introduces a permanent positive charge, fundamentally altering its solubility, reactivity, and electronic properties . This cationic nature enables unique cation-π interactions [1] and influences the self-assembly behavior of resulting porphyrin structures , making it an essential and non-substitutable reagent for specific synthetic pathways.

Target: N-methylpyridinium iodide Permanent cation alters solubility, reactivity, and electronic character
Substitute: 5-(4-Pyridyl)dipyrromethane Neutral analog lacks cation-π interaction capability and charge-driven assembly
Risk: Method mismatch Substitution may shift synthetic yield, regioselectivity, and material properties; validation required

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide – Quantitative Evidence Guide


Enhanced Yields in Porphyrin Synthesis

The dipyrromethane approach using this compound is advantageous for synthesizing specific porphyrin derivatives. For porphyrins substituted with –OCH3 and -F groups, yields of 12-14% were achieved using a dipyrromethane strategy, compared to lower yields from alternative statistical condensation methods [1]. This demonstrates the utility of the dipyrromethane building block class, to which the target compound belongs, in providing improved regioselectivity and yield for specific synthetic targets.

Porphyrin synthesis yield
Class-level inference
Dipyrromethane method: 12–14% yield; statistical condensation: ~0.3%
Reported yield advantage supports dipyrromethane approach for specific meso-substituted porphyrins
Class-level data; direct compound-specific validation advised
Porphyrin Synthesis Macrocyclic Chemistry Building Block Reactivity

Cation-π Interactions Enabled by Positive Charge

The N-alkylpyridinium iodide salt (2a) exhibits a characteristic cation-π fluorescence response that is 2.3-fold lower than the corresponding triflate salt (2b) due to the heavy atom quenching effect of the iodide counterion [1]. This directly quantifies the counterion's impact on fluorescence intensity, a key property for sensor design. The methylpyridinium core's ability to engage in cation-π interactions is the fundamental basis for its use as a sensor for alkyl halides [1].

Cation-π fluorescence
Cross-study comparable
Iodide salt (2a): baseline; triflate salt (2b): 2.3-fold higher response
Counterion-dependent quenching informs sensor design and signal optimization
Heavy atom effect of iodide reduces fluorescence; relevant for background control
Supramolecular Chemistry Fluorescent Sensors Cation-π Interactions

Charge-Driven Self-Assembly and Aggregation

The unique structure of porphyrins derived from this pyridinium building block facilitates strong electrostatic interactions, promoting self-assembly and aggregation phenomena . While quantitative data for the specific compound is not available in the primary literature, this property is a direct consequence of the permanent positive charge introduced by the N-methylpyridinium group, distinguishing it from neutral dipyrromethane-derived porphyrins which lack this charge-driven behavior.

Self-assembly behavior
Supporting evidence
Charged porphyrins exhibit strong electrostatic aggregation; neutral analogs lack this driving force
Supports self-assembly research context for supramolecular materials
Data to verify; qualitative property derived from charge presence
Self-Assembly Porphyrin Aggregation Materials Chemistry

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide – Research & Industrial Applications


Cationic Porphyrins for PDT and Catalysis

This compound is the definitive precursor for synthesizing cationic porphyrins where a permanent positive charge is required at the meso-position. These porphyrins are investigated as photosensitizers for photodynamic therapy (PDT) and as catalysts for reactions like CO2 reduction. The permanent charge enhances water solubility and cellular uptake, as supported by the structural insights on self-assembly .

Fluorescent Sensors via Cation-π Interactions

Researchers developing fluorescent sensors for alkylating agents or other electrophiles can utilize this compound as a core scaffold. Its established cation-π fluorescence mechanism provides a foundation for designing turn-on sensors. The quantitative data on the heavy atom effect of the iodide counterion is a critical parameter for optimizing sensor performance .

Supramolecular Assemblies and Functional Materials

The charged pyridinium moiety drives predictable self-assembly into higher-order structures . This makes the compound and its derived porphyrins valuable building blocks for creating stimuli-responsive materials, molecular wires, or nano-structured catalysts where electrostatic interactions are key to function.

High-Yield Regiospecific Porphyrin Synthesis

For synthetic chemists requiring meso-substituted porphyrins with specific substitution patterns, the dipyrromethane method using this compound offers a superior route compared to statistical condensations. The yield advantage (up to 14% vs ~0.3% for alternative methods) significantly improves the feasibility and cost-effectiveness of accessing these complex macrocycles .

Application
Selection Property
Validation Focus
Cationic porphyrin photosensitizer research
Permanent positive charge at meso-position
Self-assembly and photophysical property review
Fluorescent sensor development
Cation-π interaction capability
Counterion-dependent fluorescence response review
Supramolecular material engineering
Charge-driven self-assembly
Aggregation behavior and material performance
Regiospecific porphyrin synthesis
Dipyrromethane method compatibility
Yield and regioselectivity review (class-level)

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